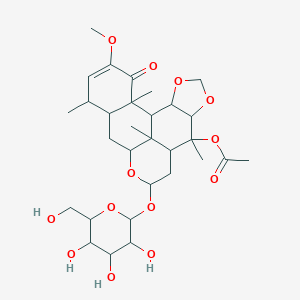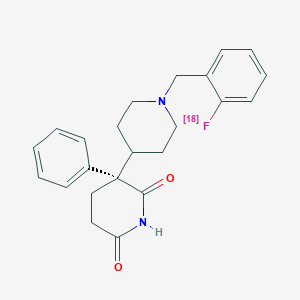![molecular formula C21H20ClN5O2S B236116 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation. The compound may also interact with cell membranes to facilitate drug delivery.
Biochemical And Physiological Effects
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that the compound can reduce tumor growth and improve survival rates. The compound has also been shown to have low toxicity in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments include its potential as a drug delivery system and its low toxicity. The compound can be modified to target specific cells or tissues, making it a valuable tool for drug development. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are many future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One direction is to further study the compound's anticancer properties and potential as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, research can be conducted to optimize the compound's drug delivery properties and to develop new modifications for specific applications. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high purity and yield, and its mechanism of action and physiological effects are still being studied. The compound has advantages as a drug delivery system and low toxicity, but further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves a series of chemical reactions. The starting materials include 2-chloro-4,6-dimethylphenol, 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine, and 4-(chloromethyl)benzoic acid. The reaction steps involve the formation of intermediate compounds, which are then further reacted to form the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, the compound has been studied for its potential as a drug delivery system, as it can be modified to target specific cells or tissues.
properties
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide |
|---|---|
Molecular Formula |
C21H20ClN5O2S |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O2S/c1-12-8-13(2)19(17(22)9-12)29-11-18(28)23-10-15-4-6-16(7-5-15)20-26-27-14(3)24-25-21(27)30-20/h4-9H,10-11H2,1-3H3,(H,23,28) |
InChI Key |
PTBCJAUALNIVIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)